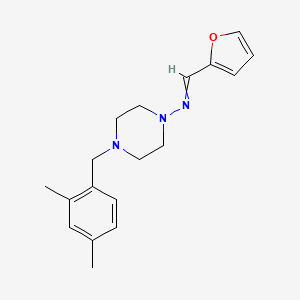![molecular formula C15H16N2O2 B5851342 N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)
N-[2-(4-methoxyphenyl)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly-ADP-ribose polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be an effective strategy for the treatment of cancer.
Mecanismo De Acción
BMN-673 works by inhibiting N-[2-(4-methoxyphenyl)ethyl]nicotinamide enzymes, which play a crucial role in DNA repair. Inhibition of N-[2-(4-methoxyphenyl)ethyl]nicotinamide enzymes leads to the accumulation of DNA damage, which ultimately leads to cancer cell death. BMN-673 has been shown to be a potent and selective inhibitor of N-[2-(4-methoxyphenyl)ethyl]nicotinamide enzymes, with minimal off-target effects.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical and clinical studies, with minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMN-673 is its potency and selectivity for N-[2-(4-methoxyphenyl)ethyl]nicotinamide enzymes, which makes it an ideal tool for studying the role of N-[2-(4-methoxyphenyl)ethyl]nicotinamide enzymes in DNA repair and cancer biology. However, one of the limitations of BMN-673 is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of BMN-673. One area of research is the development of new N-[2-(4-methoxyphenyl)ethyl]nicotinamide inhibitors with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict response to N-[2-(4-methoxyphenyl)ethyl]nicotinamide inhibitors. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of BMN-673 in different types of cancer and in combination with other anti-cancer agents.
In conclusion, BMN-673 is a potent and selective inhibitor of N-[2-(4-methoxyphenyl)ethyl]nicotinamide enzymes that has shown promise in the treatment of various types of cancer. Its favorable pharmacokinetic profile and minimal side effects make it an attractive candidate for further clinical development. Further research is needed to fully understand the mechanism of action of BMN-673 and to identify new strategies for its use in cancer treatment.
Métodos De Síntesis
BMN-673 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-methoxyphenethylamine with nicotinoyl chloride to form N-[2-(4-methoxyphenyl)ethyl]nicotinamide.
Aplicaciones Científicas De Investigación
BMN-673 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. BMN-673 has also been studied for its use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)8-10-17-15(18)13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRJRRLUUPHYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)
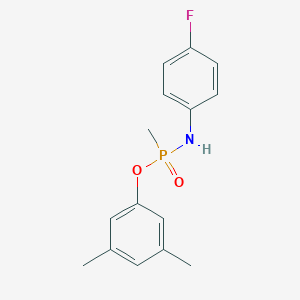
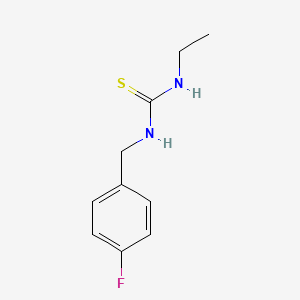
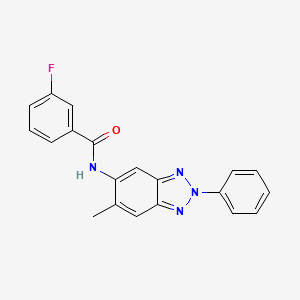
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)
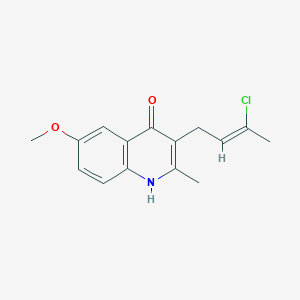
![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
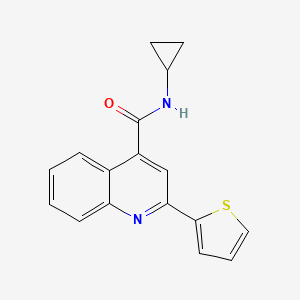
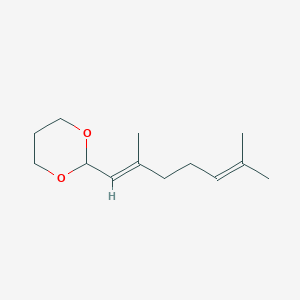
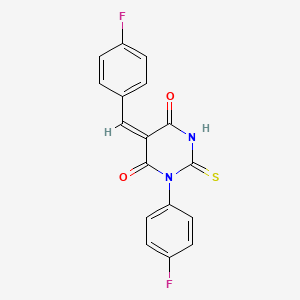
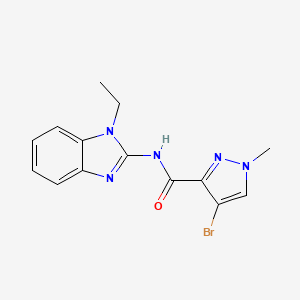
![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)
